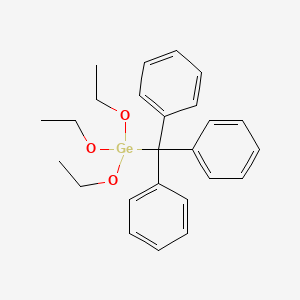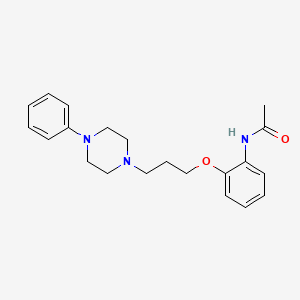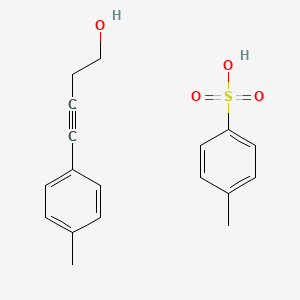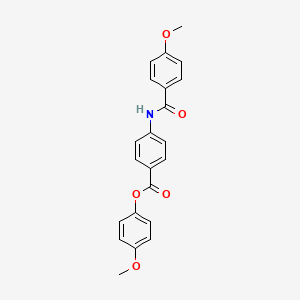
4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate is a chemical compound known for its unique structure and properties It consists of a benzoate ester linked to a methoxyphenyl group and a methoxybenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate typically involves the esterification of 4-methoxybenzoic acid with 4-methoxyphenol, followed by the amidation with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The amidation reaction may require a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid and 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol and 4-methoxybenzylamine.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy groups and amide linkage play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenyl benzoate
- 4-Methoxybenzylamine
- 4-Methoxybenzoic acid
Comparison
4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate is unique due to its combination of ester and amide functionalities, which impart distinct chemical and biological properties
Propiedades
Número CAS |
88340-33-4 |
|---|---|
Fórmula molecular |
C22H19NO5 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 4-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H19NO5/c1-26-18-9-5-15(6-10-18)21(24)23-17-7-3-16(4-8-17)22(25)28-20-13-11-19(27-2)12-14-20/h3-14H,1-2H3,(H,23,24) |
Clave InChI |
XDZUTFZZBSWXKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

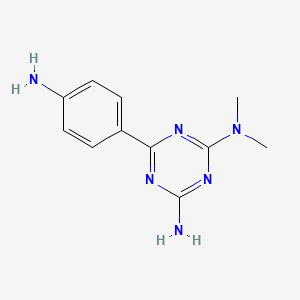
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
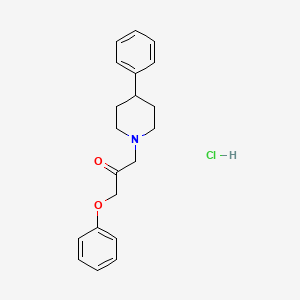
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
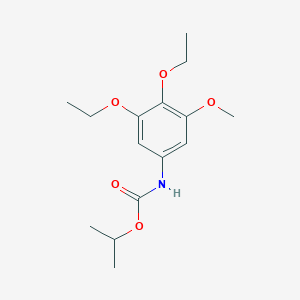
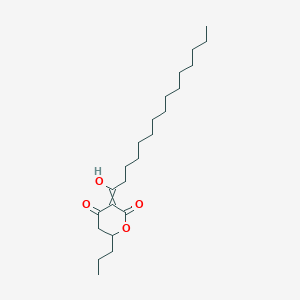
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
